2',5'-Dichloro-3'-fluorophenacyl chloride

Description

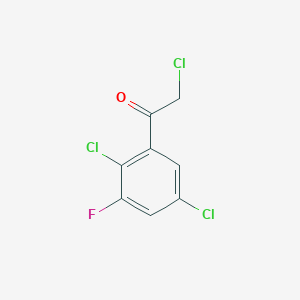

2',5'-Dichloro-3'-fluorophenacyl chloride is a halogenated aromatic ketone derivative characterized by a phenacyl backbone substituted with chlorine atoms at the 2' and 5' positions and a fluorine atom at the 3' position. Its molecular formula is C₈H₄Cl₃FO, with a molecular weight of 235.48 g/mol. The compound is primarily used in synthetic organic chemistry as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its reactive α-chloro ketone group and electron-withdrawing halogen substituents.

Properties

IUPAC Name |

2-chloro-1-(2,5-dichloro-3-fluorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl3FO/c9-3-7(13)5-1-4(10)2-6(12)8(5)11/h1-2H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVNYENPUUZIHED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(=O)CCl)Cl)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl3FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’,5’-Dichloro-3’-fluorophenacyl chloride typically involves the chlorination and fluorination of phenacyl chloride derivatives. One common method involves the reaction of 2’,5’-dichloroacetophenone with a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In an industrial setting, the production of 2’,5’-Dichloro-3’-fluorophenacyl chloride may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial to achieving high yields and purity.

Types of Reactions:

Substitution Reactions: 2’,5’-Dichloro-3’-fluorophenacyl chloride can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: This compound can participate in oxidation reactions to form corresponding ketones or carboxylic acids. Reduction reactions can convert it into alcohols or hydrocarbons.

Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether or alcohol solvents.

Major Products:

Substitution Products: Amines, ethers, or thioethers.

Oxidation Products: Ketones or carboxylic acids.

Reduction Products: Alcohols or hydrocarbons.

Scientific Research Applications

2’,5’-Dichloro-3’-fluorophenacyl chloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.

Biology: It can be used to modify biomolecules for studying their structure and function.

Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.

Industry: It is employed in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2’,5’-Dichloro-3’-fluorophenacyl chloride involves its reactivity towards nucleophiles and electrophiles. The presence of electron-withdrawing chlorine and fluorine atoms makes the phenacyl chloride moiety highly reactive. This reactivity allows it to participate in various chemical reactions, forming covalent bonds with nucleophiles and undergoing electrophilic aromatic substitution.

Comparison with Similar Compounds

Key Structural and Physical Properties

The following table compares 2',5'-Dichloro-3'-fluorophenacyl chloride with structurally related compounds:

Reactivity and Functional Group Analysis

- Fluorine’s electronegativity (3',6'-Dichloro-2'-fluorophenacyl chloride) alters electron density, directing electrophilic substitution to specific positions .

- Positional Isomerism :

- α-Chloro Ketone Reactivity: The α-chloro group in this compound facilitates nucleophilic displacement, a property shared with analogs like 2-Chloro-2',5'-difluoroacetophenone (similarity score: 0.98) .

Thermal and Stability Trends

- Halogenated aromatics with multiple heavy atoms (e.g., bromine) generally exhibit higher melting points and thermal stability. For example, 3'-Bromo-2'-chloro-5'-fluorophenacyl chloride (MW 293.16) is expected to have a higher decomposition temperature than chlorine-only analogs .

- Fluorine’s small atomic radius minimizes steric hindrance, enhancing crystalline packing in compounds like this compound compared to bulkier bromine derivatives .

Biological Activity

2',5'-Dichloro-3'-fluorophenacyl chloride (C9H6Cl2F) is an organic compound classified as a phenacyl chloride. It possesses a unique molecular structure characterized by the presence of two chlorine atoms and one fluorine atom, which contribute to its reactivity and potential biological activity. Although specific biological activity data for this compound is limited, research on structurally similar compounds suggests significant pharmacological properties.

Chemical Structure

The molecular formula for this compound is C9H6Cl2F. The presence of electron-withdrawing groups like chlorine and fluorine enhances its reactivity, which may lead to bioactive derivatives. The compound's mechanism of action generally involves interactions with biological targets such as enzymes or receptors, potentially inhibiting enzyme activity or modulating signal transduction pathways.

The specific interactions of this compound with biological systems have not been extensively documented. However, it is hypothesized that similar compounds often exert their effects by:

- Inhibiting Enzyme Activity : Compounds with similar structures may interact with key enzymes involved in metabolic pathways.

- Modulating Receptor Activity : They can also bind to receptors, altering cellular signaling processes.

Pharmacological Studies

While direct studies on this compound are scarce, several related compounds have been investigated for their biological activities. For instance, compounds with similar halogen substitutions have shown antimicrobial and anticancer properties.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Notable Biological Activity |

|---|---|---|

| 2-Bromo-2',6'-dichloro-3'-fluoroacetophenone | C9H6BrCl2F | Intermediate in organic synthesis |

| 2,5-Dichlorothiophene-3-sulfonyl chloride | C8H5Cl2O2S | Agrochemical applications |

| 3,5-Bis(trifluoromethyl)-4-fluoroaniline | C9H6F4N | Investigated for antimicrobial and anticancer effects |

Interaction Studies

Research into the interactions of this compound with various nucleophiles and electrophiles is ongoing. Understanding these interactions is critical for predicting its behavior in biological systems and synthetic applications. Such studies could reveal potential therapeutic targets or mechanisms of action.

Case Study: Antimicrobial Activity

A study focusing on phenacyl chlorides reported that compounds with similar structural features exhibited notable antimicrobial activity against various bacterial strains. This suggests that this compound may also possess similar properties, warranting further investigation into its efficacy as an antimicrobial agent.

Applications in Medicinal Chemistry

The versatility of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry. Its unique reactivity profile allows it to be used in the development of pharmaceutical compounds aimed at treating various diseases. Potential applications include:

- Synthesis of Antimicrobial Agents : Leveraging its reactivity to develop new drugs targeting bacterial infections.

- Cancer Research : Investigating its potential role in creating anticancer therapeutics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.